Piperacillin Impurity 4
Description
Significance of Impurity Profiling in Pharmaceutical Product Quality and Development
Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in pharmaceutical substances. simsonpharma.comglobalpharmatek.com This process is of paramount importance for several reasons. Firstly, it ensures the safety of the drug product, as some impurities can be toxic, mutagenic, or carcinogenic, even at trace levels. biomedres.us Secondly, the presence of impurities can affect the stability of the API, leading to degradation and a reduction in the drug's potency and shelf-life. globalpharmatek.com
Furthermore, a comprehensive impurity profile is a regulatory requirement for the approval of new drug applications. globalpharmatek.com It provides a detailed understanding of the manufacturing process and can help in its optimization to minimize the formation of process-related impurities. globalpharmatek.com The validation of analytical methods used for impurity detection is also a crucial aspect of quality control, ensuring accuracy and reliability. globalpharmatek.com
| Aspect of Impurity Profiling | Significance in Pharmaceutical Development |
| Safety | Identification and control of potentially toxic, mutagenic, or carcinogenic impurities to ensure patient safety. longdom.orgbiomedres.us |
| Efficacy | Ensuring the potency and effectiveness of the drug by minimizing degradation products and other impurities. globalpharmatek.com |
| Stability | Assessing the impact of impurities on the drug's shelf-life and determining appropriate storage conditions. longdom.orgglobalpharmatek.com |
| Regulatory Compliance | Meeting the stringent requirements of regulatory agencies for drug approval and marketing. longdom.orgbiomedres.us |
| Process Optimization | Understanding impurity formation to refine and control the manufacturing process for better quality. globalpharmatek.com |
| Quality Control | Establishing and validating analytical methods for routine monitoring of impurities in the final product. globalpharmatek.com |
General Overview of Impurities in Beta-Lactam Antibiotics
Beta-lactam antibiotics, a cornerstone of antibacterial therapy, are characterized by the presence of a beta-lactam ring in their chemical structure. qcsrm.com This class of drugs, which includes penicillins and cephalosporins, is known for its chemical instability, particularly the susceptibility of the beta-lactam ring to hydrolysis. qcsrm.com This inherent instability can lead to the formation of various degradation products.
Impurities in beta-lactam antibiotics can be broadly categorized as:
Synthesis-related impurities: These include starting materials, intermediates, and by-products from the chemical synthesis of the API. daicelpharmastandards.com
Degradation products: These arise from the breakdown of the API under various conditions such as changes in pH, temperature, or exposure to light. qcsrm.comwho.int Ring-opening of the beta-lactam nucleus is a common degradation pathway. qcsrm.com
Polymers: The reactive nature of some beta-lactam molecules can lead to the formation of higher molecular weight polymers, which can be immunogenic.
The presence of these impurities is a significant concern as they can not only reduce the efficacy of the antibiotic but also trigger allergic reactions in sensitized individuals. fda.govsci-hub.se Therefore, the control and monitoring of impurities in beta-lactam antibiotics like piperacillin (B28561) are critical.
Academic Context of Piperacillin Impurity 4 within Pharmaceutical Research
Piperacillin is a broad-spectrum beta-lactam antibiotic used to treat a wide range of bacterial infections. daicelpharmastandards.com The study of its impurities is an active area of pharmaceutical research, essential for ensuring the quality and safety of piperacillin-containing drug products. daicelpharmastandards.com this compound is a known impurity associated with piperacillin. synzeal.comsimsonpharma.comchemicea.comclearsynth.com
While specific research articles detailing the synthesis and biological effects of this compound are not abundant in publicly accessible literature, its inclusion in the product catalogs of various pharmaceutical reference standard suppliers signifies its importance in the quality control of piperacillin. synzeal.comsimsonpharma.comchemicea.comclearsynth.comaxios-research.comsincopharmachem.com These reference standards are crucial for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are used to detect and quantify impurities in the bulk drug and its formulations. biomedres.usdaicelpharmastandards.com
The chemical structure of this compound, as listed by suppliers, is ethyl (2S,5R,6R)-6-((R)-2-((2S,5R,6R)-6-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. simsonpharma.comchemicea.comclearsynth.com This complex structure suggests it is likely a dimer, a type of impurity formed from the combination of two piperacillin-related molecules. The study of such dimeric impurities is vital as they can have different pharmacological and toxicological profiles compared to the parent drug.
The availability of a well-characterized standard for this compound enables pharmaceutical scientists to:
Properties
Molecular Formula |
C41H48N8O10S2 |
|---|---|
Molecular Weight |
877.0 g/mol |
IUPAC Name |
ethyl (2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C41H48N8O10S2/c1-7-46-19-20-47(35(56)34(46)55)39(58)45-24(22-17-13-10-14-18-22)30(51)44-25-32(53)48-27(40(3,4)60-36(25)48)31(52)42-23(21-15-11-9-12-16-21)29(50)43-26-33(54)49-28(38(57)59-8-2)41(5,6)61-37(26)49/h9-18,23-28,36-37H,7-8,19-20H2,1-6H3,(H,42,52)(H,43,50)(H,44,51)(H,45,58)/t23-,24-,25-,26-,27+,28+,36-,37-/m1/s1 |
InChI Key |
PGLXNKBIZSMJNU-YDKVVQEJSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)OCC |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OCC |
Origin of Product |
United States |
Mechanisms of Formation and Degradation Pathways of Piperacillin Impurity 4
Influence of Environmental and Processing Stress Factors
The rate and extent of Piperacillin (B28561) Impurity 4 formation are significantly influenced by various environmental and processing factors. Among these, pH is one of the most critical parameters affecting the degradation kinetics of piperacillin.
The stability of piperacillin is highly dependent on the pH of its environment. Both acidic and alkaline conditions can accelerate the degradation of the piperacillin molecule, primarily through the hydrolysis of the β-lactam ring, which is the initial step in the formation of Piperacillin Impurity 4.
Studies on the degradation kinetics of piperacillin have demonstrated that the rate of degradation varies significantly with pH. In acidic solutions, the β-lactam ring is susceptible to hydrolysis. Conversely, in alkaline solutions, not only is the β-lactam moiety hydrolyzed, but the piperazinyl ring of piperacillin can also undergo hydrolysis at a significantly faster rate.
The formation of degradation products, which are precursors to or include this compound, has been shown to be identical to those formed under acid/base hydrolytic stress. The rate of piperacillin degradation, and consequently the formation of impurities, generally follows pseudo-first-order kinetics. The pH-rate profile for piperacillin degradation indicates that the stability is lowest at both acidic and alkaline pH values, with a region of maximum stability in the mid-pH range.
Below is a data table summarizing the impact of pH on the degradation of piperacillin, which is indicative of the potential for this compound formation.
Table 1: Effect of pH on Piperacillin Degradation and Impurity Formation
| pH Condition | Observed Degradation of Piperacillin | Kinetic Profile | Primary Degradation Pathway | Potential for Impurity 4 Formation |
|---|---|---|---|---|
| Acidic (e.g., pH < 4) | Significant | Pseudo-first-order | Hydrolysis of β-lactam ring | High |
| Neutral (e.g., pH 6-7) | Minimal | Slow | Slow hydrolysis | Low |
| Alkaline (e.g., pH > 8) | Rapid | Pseudo-first-order | Hydrolysis of β-lactam and piperazinyl rings | Very High |
Impact of Temperature and Humidity on Degradation
Temperature and the presence of moisture are significant catalysts in the degradation of piperacillin and the subsequent formation of this compound. Both in the solid state and in solution, these factors can accelerate hydrolytic reactions.
Elevated temperatures provide the necessary activation energy for the hydrolysis of the strained β-lactam ring, a critical step in the formation of the dimeric impurity. Studies on the stability of piperacillin solutions have consistently demonstrated a direct correlation between increasing temperature and the rate of degradation. For instance, the stability of piperacillin/tazobactam (B1681243) solutions is significantly reduced at room and elevated temperatures compared to refrigerated conditions.
Humidity, or the presence of moisture, is another critical factor, particularly for the solid-state stability of piperacillin. Moisture can act as a plasticizer, increasing molecular mobility within the solid and facilitating degradation reactions. It also directly participates in the hydrolysis of the β-lactam ring. While comprehensive quantitative data on the isolated effect of humidity is limited, stability studies are often conducted under controlled relative humidity (RH) conditions, acknowledging its importance. For example, a study conducted at 25°C and 60% RH provides insight into the combined effect of these parameters on piperacillin stability e-opat.com.
The following table summarizes the stability of piperacillin/tazobactam solutions under various temperature conditions, illustrating the impact of temperature on the degradation process.
Table 1: Stability of Piperacillin/Tazobactam Solutions at Various Temperatures
| Temperature | Diluent/Container | Reported Stability (Shelf Life) | Reference |
|---|---|---|---|
| 7°C (Refrigerated) | 0.9% Sodium Chloride in PVC bags | Up to 5 days | e-opat.com |
| 7°C (Refrigerated) | 0.9% Sodium Chloride in non-PVC bags | Up to 17 days | e-opat.com |
| 7°C (Refrigerated) | Buffered Sodium Chloride in non-PVC bags | Up to 58 days | e-opat.com |
| 25°C | 0.9% Sodium Chloride in PVC bags | Up to 4 days | e-opat.com |
| 25°C | 0.9% Sodium Chloride in non-PVC bags | Up to 4 days | e-opat.com |
| 25°C | Buffered Sodium Chloride in non-PVC bags | Up to 10 days | e-opat.com |
| 32°C | 0.3% w/v Citrate-buffered saline in elastomeric devices | Stable for a 24-hour infusion period after 13 days of refrigeration | nih.gov |
| 37°C | 5% Dextrose in water (D5W) in elastomeric device | Stable for over 24 hours | researchgate.net |
Photolytic Degradation Studies of Piperacillin Systems
Exposure to light, particularly in the ultraviolet (UV) range, can also contribute to the degradation of piperacillin. Photolytic degradation can occur through direct absorption of light by the drug molecule or through indirect photosensitization processes.
For β-lactam antibiotics like piperacillin, the primary transformation reaction upon exposure to simulated sunlight is the hydrolysis of the β-lactam ring nih.gov. This initial hydrolytic step is the gateway to the formation of various degradation products, including the penicilloic acid precursor to this compound. The energy provided by photons can accelerate this hydrolysis, leading to a faster decline in the concentration of the parent drug and a corresponding increase in impurities.
While detailed kinetic studies quantifying the formation of this compound specifically under photolytic stress are not extensively available, the established primary degradation pathway suggests that light exposure is a risk factor for its formation. Therefore, protection from light is a crucial consideration during the manufacturing, storage, and administration of piperacillin-containing products.
Role of Excipients and Formulation Components in Impurity Formation
The composition of the pharmaceutical formulation plays a pivotal role in the stability of piperacillin and the propensity for Impurity 4 formation. Excipients, which are added to facilitate manufacturing, improve stability, or aid in drug delivery, can have a significant impact on the degradation pathways.
Certain excipients can either promote or inhibit the formation of piperacillin impurities. For instance, the choice of diluent for reconstituted piperacillin solutions can dramatically affect its stability. It has been observed that the use of Lactated Ringer's solution can lead to the formation of insoluble particulate matter, which has been identified as a piperacillin dimer nih.govnih.gov.
To mitigate this, chelating agents and buffering agents are often included in formulations. Edetate disodium (B8443419) (EDTA) and sodium citrate (B86180) have been incorporated into piperacillin/tazobactam formulations to control the formation of these insoluble dimeric impurities nih.govnih.gov. Sodium citrate acts as a buffer, maintaining the pH of the solution in a range that minimizes the rate of hydrolysis. A study demonstrated that the use of a citrate-buffered saline solution significantly improved the stability of piperacillin/tazobactam compared to a simple 0.9% saline solution nih.gov.
The following table highlights the influence of different formulation components on the stability of piperacillin and the formation of impurities.
Table 2: Influence of Formulation Components on Piperacillin Stability
| Excipient/Formulation Component | Observed Effect | Reference |
|---|---|---|
| Lactated Ringer's Solution (without stabilizers) | Promotes the formation of insoluble dimeric impurities. | nih.govnih.gov |
| Edetate Disodium (EDTA) | Used in combination with sodium citrate to control particulate formation. | nih.govnih.gov |
| Sodium Citrate | Acts as a buffer to inhibit chemical degradation and particulate formation. Can be used alone to prevent the formation of insoluble impurities. | nih.govnih.gov |
| 0.3% w/v Citrate-buffered saline (pH 7) | Significantly improved the stability of piperacillin/tazobactam solutions compared to 0.9% saline. | nih.gov |
| 5% Dextrose in Water (D5W) | Demonstrated good stability for piperacillin/tazobactam solutions. | researchgate.net |
| 0.9% Sodium Chloride | Lower stability observed for piperacillin/tazobactam solutions compared to buffered solutions. | researchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification of Piperacillin Impurity 4
Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For the analysis of Piperacillin (B28561) Impurity 4, several chromatographic methods have been developed and optimized.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively used for the analysis of non-volatile or thermally labile compounds like piperacillin and its impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of piperacillin and its related substances, including Impurity 4. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
The development of a successful RP-HPLC method for Piperacillin Impurity 4 involves the careful optimization of several parameters:
Stationary Phase: C18 and C8 columns are the most frequently used stationary phases for the analysis of piperacillin and its impurities. These columns provide the necessary hydrophobicity to retain the analytes and achieve effective separation.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used as the mobile phase. The choice of buffer, its pH, and the type and concentration of the organic modifier (commonly acetonitrile (B52724) or methanol) are critical for achieving the desired resolution. For instance, a mobile phase consisting of a mixture of methanol (B129727) and 0.01 M tetrabutylammonium (B224687) hydroxide (B78521) has been successfully used for the separation of piperacillin and related compounds. researchgate.net
Detection: Ultraviolet (UV) detection is the most common method for the quantification of piperacillin and its impurities. The detection wavelength is typically set around 220-230 nm, where the analytes exhibit significant absorbance.
A typical RP-HPLC method for the analysis of piperacillin and its impurities, including Impurity 4, is summarized in the interactive data table below.
| Parameter | Condition |
| Column | Diamonsil C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.01 M tetrabutylammonium hydroxide (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Internal Standard | Salicylic acid |
This table represents a typical set of conditions and may require optimization for specific applications. researchgate.net
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The development of such methods is crucial for assessing the stability of drug substances and products. This involves subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products.
For piperacillin, forced degradation studies have been conducted to develop stability-indicating HPLC methods. who.int These studies help in ensuring that the analytical method can separate the intact drug from its degradation products, including Impurity 4 if it is formed or co-elutes with a degradant. A stability-indicating RP-HPLC method was developed using a C8 column with a mobile phase of methanol and water (55:45% v/v) and UV detection at 215 nm. who.int This method was shown to be selective for all potential degradants. who.int
The validation of a stability-indicating HPLC method for this compound would typically include the parameters outlined in the following interactive data table.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98-102% |
| Specificity | No interference from placebo, and resolution > 2 between the impurity and other components |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
This table provides general acceptance criteria as per ICH guidelines.
Ultra-Performance Liquid Chromatography (UPLC) Techniques
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.
A UPLC-MS/MS method has been developed for the simultaneous quantification of piperacillin and other antibiotics in human plasma. semanticscholar.org This method utilizes an Acquity UPLC HSS T3 1.8 µm C18 column and a gradient elution with a total run time of 7 minutes. semanticscholar.org While this method was developed for therapeutic drug monitoring, the principles can be readily adapted for the analysis of this compound in bulk drug substances or formulations. The enhanced resolution of UPLC would be particularly beneficial for separating closely related impurities.
Gas Chromatography (GC) Approaches for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, piperacillin and its related impurities, including Impurity 4, are generally non-volatile due to their high molecular weight and polarity. Therefore, direct analysis by GC is not feasible.
To analyze such non-volatile compounds by GC, a derivatization step is required. jfda-online.com Derivatization involves chemically modifying the analyte to increase its volatility. Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For this compound, a silylation reaction could be employed to convert the polar functional groups (e.g., carboxylic acids, amides) into more volatile trimethylsilyl (B98337) (TMS) derivatives. These derivatives could then be analyzed by GC-MS, which would provide both quantitative information and structural confirmation based on the mass spectrum. While this approach is theoretically possible, its practical application for this compound has not been widely reported in the literature, likely due to the availability of more direct and less cumbersome LC-based methods.
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. A CE method was developed for the analysis of piperacillin, using a disodium (B8443419) hydrogenphosphate and sodium tetraborate (B1243019) buffer. researchgate.net The method was validated for linearity, precision, and accuracy. researchgate.net
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can be used to separate both charged and neutral molecules. researchgate.net In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. A MEKC method was established to detect the impurity profile of piperacillin sodium and tazobactam (B1681243) sodium for injection. researchgate.net This technique has been shown to provide efficient and comprehensive separation for the impurities of piperacillin. researchgate.net
The following interactive data table summarizes typical conditions for the analysis of piperacillin and its impurities by CE and MEKC.
| Parameter | Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused silica | Fused silica |
| Buffer | Disodium hydrogenphosphate and sodium tetraborate buffer (pH 6.2 or 8.7) | Buffer containing a surfactant (e.g., sodium dodecyl sulfate) |
| Voltage | -18 kV | Optimized voltage |
| Detection | UV | UV |
This table provides general conditions and specific parameters would need to be optimized for the analysis of this compound. researchgate.netresearchgate.net
Spectroscopic Techniques for Structural Elucidation of this compound
The structural elucidation of a novel or unknown impurity like this compound would heavily rely on a combination of sophisticated spectroscopic techniques.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, MSn)
Mass spectrometry is a pivotal tool for determining the molecular weight and elemental composition of pharmaceutical impurities and for obtaining structural information through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like piperacillin and its derivatives. For an impurity with the proposed molecular weight of 877.00, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 878.0. Other adducts, such as the sodium adduct [M+Na]+ at m/z 900.0, might also be observed.
High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, would be employed to obtain an accurate mass measurement of the parent ion. This measurement, typically with an accuracy of less than 5 parts per million (ppm), allows for the confident determination of the elemental formula (e.g., C41H48N8O10S2).
Tandem mass spectrometry (MS/MS) would then be used to fragment the isolated parent ion. While specific fragmentation data for this compound is unavailable, the fragmentation pattern would be analyzed to identify characteristic losses and product ions. For comparison, the known MS/MS transition for piperacillin itself involves the fragmentation of the parent ion at m/z 518.2 to a product ion at m/z 143.2. nih.gov A dimeric impurity would be expected to produce fragments related to the piperacillin monomer and the linking structure. The analysis of these fragments is crucial for piecing together the impurity's complete structure.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Theoretical m/z (for C41H48N8O10S2) | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]+ | 877.3014 | 877.3010 | -0.5 |
Note: This table is for illustrative purposes only, as experimental data is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The proton NMR (¹H-NMR) spectrum would provide critical information on the number of different types of protons and their chemical environments. Key signals would include those from the aromatic rings of the phenyl groups, the ethyl group on the dioxopiperazine ring, the methyl groups of the penam (B1241934) core, and various methine and methylene (B1212753) protons throughout the structure. The integration of these signals would correspond to the number of protons of each type.
To assemble the molecular structure, two-dimensional NMR experiments are essential.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
By combining the information from these and other 2D NMR experiments (like HMBC for long-range C-H correlations), the precise connectivity of atoms within the this compound molecule could be established, confirming the dimeric structure and the nature of the linkage between the two piperacillin-like units.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Piperacillin |
| This compound |
| Ethyl (2S,6R)-6-((2R)-2-((2S,6R)-6-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Piperacillin Dimer |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a molecular fingerprint can be obtained. For a complex molecule like this compound, IR spectroscopy is instrumental in confirming the presence of key structural motifs that are expected from its dimeric structure, which is formed from two piperacillin molecules. The analysis is a crucial component of the complete characterization data provided with impurity reference standards. daicelpharmastandards.com
The expected functional groups and their characteristic absorption bands for this compound are summarized below.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Amide (β-lactam) | 1770-1815 | C=O stretch (strained ring) |
| Amide | 1630-1680 | C=O stretch (amide I band) |
| Amide | 3200-3500 | N-H stretch |
| Carboxylic Ester | 1735-1750 | C=O stretch |
| Carboxylic Ester | 1000-1300 | C-O stretch |
| Aromatic Ring | 1500-1600 | C=C stretch (in-ring) |
| Aromatic Ring | 3000-3100 | C-H stretch |
| Alkyl groups | 2850-3000 | C-H stretch |
Data compiled from general spectroscopic principles and applied to the known structure of Piperacillin and its derivatives. libretexts.orgvscht.cz
Other Advanced Spectroscopic Identification Methods (e.g., FD, FAB, DCI)
For labile and thermally unstable compounds like many antibiotic impurities, soft ionization mass spectrometry techniques are essential for determining molecular weight and structure with minimal fragmentation. Research on a predominant, labile impurity in piperacillin has demonstrated the successful application of several such advanced methods. nih.gov
Field Desorption (FD): This is a soft ionization method where a high electric field is applied to an analyte, causing the ionization and desorption of molecules with little to no excess energy. This minimizes fragmentation and typically yields a strong molecular ion peak, which is critical for confirming the molecular weight of an impurity like this compound. nih.gov
Fast Atom Bombardment (FAB): In FAB-MS, the sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This process sputters molecular ions into the gas phase, making it suitable for large, non-volatile, and thermally sensitive molecules. When coupled with collision activation decomposition (CAD), it provides valuable structural information through controlled fragmentation. nih.gov
Desorption Chemical Ionization (DCI): DCI is another technique that reduces thermal decomposition. The sample is placed on a probe that is rapidly heated inside the ion source of the mass spectrometer in the presence of a reagent gas. This allows for the rapid volatilization and ionization of the analyte before significant degradation can occur, proving effective for identifying unstable piperacillin impurities. nih.gov
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures like pharmaceutical products containing multiple impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive methods for separating, identifying, and quantifying piperacillin impurities. daicelpharmastandards.comingentaconnect.com This technique offers a powerful combination of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry.
In a typical LC-MS/MS method, impurities are separated on a reverse-phase column (e.g., C18) using a gradient elution of a mobile phase, often consisting of an aqueous solution with an acid modifier and an organic solvent like acetonitrile. ingentaconnect.comnih.gov The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for this analysis. nih.gov For quantification and confirmation, multiple reaction monitoring (MRM) is employed, where a specific precursor ion for the impurity is selected and fragmented to produce a characteristic product ion, ensuring high selectivity and sensitivity. nih.govrrpharmacology.ru
| Parameter | Typical Conditions |
| Column | C18 (e.g., 2.1 mm x 150 mm, 3.5 µm) ingentaconnect.com |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile ingentaconnect.com |
| Ionization Source | Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (m/z) for Piperacillin | 518.2 nih.govrrpharmacology.ru |
| Product Ion (m/z) for Piperacillin | 143.2 nih.govrrpharmacology.ru |
Note: Ion transitions are for the parent drug Piperacillin and serve as an example of the methodology applied to its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but its application for the analysis of this compound is limited. GC-MS is best suited for compounds that are volatile and thermally stable. Piperacillin and its high-molecular-weight impurities, including the dimeric Impurity 4, are generally non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Therefore, this technique is not a standard method for profiling such impurities without complex and potentially unreliable derivatization procedures.
High-Performance Liquid Chromatography with Diode Array UV Detection (HPLC-DAD)
High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust and widely used technique for the routine quality control and quantification of piperacillin and its impurities. who.int The separation is typically achieved using a reverse-phase C8 or C18 column. who.int
The DAD detector measures absorbance across a wide range of UV wavelengths simultaneously. This provides a three-dimensional data set (time, absorbance, and wavelength), which is useful for assessing peak purity and distinguishing between different impurities that may co-elute. The detection wavelength is often set around 215-226 nm for optimal sensitivity in the analysis of piperacillin and its related substances. who.intijrpb.com
| Parameter | Typical Conditions |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) who.int |
| Mobile Phase | Methanol/Water or Acetonitrile/Buffer mixture who.intijrpb.com |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 215 nm who.int |
| Flow Rate | 1.0 mL/min who.int |
Rigorous Method Development and Validation Parameters for this compound Analysis
Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. who.int The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the main drug, other impurities, and degradation products. who.int
Linearity: The method must demonstrate a linear relationship between the concentration of Impurity 4 and the analytical response over a specified range. The correlation coefficient (r²) is typically expected to be ≥ 0.99. ijrpb.com
Accuracy: Determined by recovery studies, accuracy measures the closeness of the test results to the true value. It is often expressed as the percentage of recovery of the analyte. ijrpb.com
Precision: Assessed at different levels:
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations on different days.
Precision is reported as the relative standard deviation (%RSD), which should typically be not more than 2%. who.int
Limit of Detection (LOD): The lowest concentration of the impurity that can be detected but not necessarily quantified with acceptable accuracy and precision. ijrpb.com
Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be determined with acceptable precision and accuracy. ijrpb.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% |
| Precision (%RSD) | Not More Than 2.0% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | %RSD of results should be within acceptable limits |
Determination of Linearity and Analytical Range
Linearity is a critical parameter in method validation, demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity for the quantification of this compound, a series of standard solutions of the impurity at different concentrations would be prepared and analyzed. The response of the analytical instrument, typically the peak area from a High-Performance Liquid Chromatography (HPLC) system, is then plotted against the known concentration of the impurity.
The relationship between concentration and response is typically evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator of the linearity. A correlation coefficient close to 1.0 indicates a strong linear relationship. The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Illustrative Data for Linearity of an Analytical Method
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 2.5 | 75,489 |
| 5.0 | 150,987 |
| 7.5 | 226,458 |
| 10.0 | 301,852 |
| Linear Regression Equation | y = 30150x + 350 |
| Correlation Coefficient (r²) | 0.9995 |
Assessment of Analytical Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. Accuracy is often determined through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added impurity that is detected is calculated.
For this compound, precision would be assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). Accuracy would be evaluated by spiking a placebo or a sample matrix with known concentrations of the impurity and measuring the recovery.
Illustrative Data for Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
|---|---|---|---|
| Low | 1.8 | 2.5 | 98.5 |
| Medium | 1.5 | 2.1 | 101.2 |
Calculation of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jchr.org
These limits are crucial for the analysis of impurities, as they define the sensitivity of the method. The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. For visual methods, it is the minimum concentration at which the analyte can be reliably detected.
Illustrative LOD and LOQ Values
| Parameter | Method Based on Standard Deviation of the Response and Slope | Method Based on Signal-to-Noise Ratio |
|---|---|---|
| LOD | 0.15 µg/mL | 0.10 µg/mL |
| LOQ | 0.45 µg/mL | 0.30 µg/mL |
Evaluation of Method Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. humanjournals.com Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample.
For this compound, the specificity of the analytical method would be demonstrated by showing that there is no interference from other related substances or the main active pharmaceutical ingredient, Piperacillin. This is often achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. who.intpharmaguideline.com The analytical method must be able to separate the peak of this compound from all other peaks.
Illustrative Results of Specificity Study
| Stress Condition | Observation |
|---|---|
| Acid Hydrolysis (0.1 M HCl) | Impurity 4 peak is well-resolved from Piperacillin and other degradant peaks. |
| Base Hydrolysis (0.1 M NaOH) | Impurity 4 peak is well-resolved from Piperacillin and other degradant peaks. |
| Oxidation (3% H₂O₂) | Impurity 4 peak is well-resolved from Piperacillin and other degradant peaks. |
| Thermal Degradation (80°C) | Impurity 4 peak is well-resolved from Piperacillin and other degradant peaks. |
Robustness Testing of Analytical Methods
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. humanjournals.com For an HPLC method, these variations could include changes in the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. The goal of robustness testing is to identify the critical parameters that may affect the performance of the method and to establish the operational limits for these parameters.
Illustrative Robustness Study Parameters and Results
| Parameter | Variation | Effect on Resolution | Effect on Tailing Factor |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | No significant change | No significant change |
| Mobile Phase pH | ± 0.2 units | No significant change | No significant change |
| Column Temperature | ± 2 °C | No significant change | No significant change |
| Organic Phase in Mobile Phase | ± 2% | Minor, but acceptable change | No significant change |
System Suitability Testing for Method Performance Assurance
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. regulations.gov Key parameters include theoretical plates, tailing factor, resolution, and the reproducibility of peak area and retention time.
Illustrative System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Theoretical Plates (N) | > 2000 | 5800 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Resolution (Rs) | > 2.0 (between impurity and nearest peak) | 3.5 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Impurity Profiling and Control Strategies in Piperacillin Manufacturing and Formulation
Research into Strategies for Impurity Mitigation during Piperacillin (B28561) Synthesis
Minimizing impurity formation during the synthesis of Piperacillin is preferable to removing impurities in downstream processes. This is achieved through process optimization and the adoption of advanced manufacturing technologies.
The synthesis of Piperacillin typically involves the acylation of ampicillin (B1664943) with an activated derivative of 4-ethyl-2,3-dioxopiperazine. researchgate.netgoogle.com The formation of impurities, including dimers and other side-products like Impurity 4, is highly dependent on reaction conditions.
Key parameters that can be optimized to control impurity formation include:
pH Control: Maintaining a stable pH during the acylation reaction is crucial. The use of buffer solutions, such as a boric acid-borax buffer or a citrate-phosphate buffer, can inhibit reverse reactions and improve both the yield and purity of the final product. google.com
Catalyst and Reagent Selection: The choice of initiator and acid-binding agent can significantly impact the reaction's efficiency and impurity profile. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst and sodium acetate (B1210297) as an acid-binding agent in the condensation step has been shown to improve reaction yield by allowing hydrolysates to also react and form the desired product. google.com
Temperature and Solvent: Controlling the reaction temperature, typically at low levels (e.g., 5-10°C for condensation), and selecting appropriate solvents (e.g., dichloromethane, ethyl acetate, water) are fundamental to minimizing side reactions. google.com
Table 2: Process Parameters for Impurity Control in Piperacillin Synthesis
| Parameter | Optimization Strategy | Impact on Purity | Reference |
| pH | Use of buffer solutions (e.g., pH 7.5-9.0) | Inhibits reverse reactions, increasing yield and purity. | google.com |
| Reagents | Use of DBU as catalyst and sodium acetate as acid-binding agent | Improves reaction yield and reduces waste streams. | google.com |
| Temperature | Maintain low temperatures during critical steps (e.g., 5-20°C) | Reduces the rate of side reactions leading to impurity formation. | google.com |
| Solvent System | Optimized ratios of organic solvents and water | Ensures reactants are in the proper phase and can improve reaction kinetics. | google.comgoogle.com |
The limitations of traditional batch reactors, such as poor heat and mass transfer, can contribute to the formation of impurities. Novel reactor technologies offer superior control over reaction conditions.
Microreactors, which feature channels with sub-millimeter dimensions, provide significant advantages for pharmaceutical synthesis. researchgate.net Their high surface-area-to-volume ratio allows for extremely efficient heat exchange and precise temperature control, which is critical for managing fast and exothermic reactions. This enhanced control minimizes the formation of thermal degradants and other impurities. Research has demonstrated the use of membrane dispersion microreactors to successfully synthesize Piperacillin on a kilogram scale with low impurity content, showcasing the technology's potential for industrial application. researchgate.net Other continuous-flow reactors, such as continuously stirred tank reactors (CSTRs), also offer benefits like high mass transfer efficiency and safety, making them suitable for reactions that are difficult to control in batch systems. thieme-connect.com
Academic Approaches to Purification and Isolation of Impurity Reference Standards
The availability of pure reference standards is essential for the validation of analytical methods and the accurate quantification of impurities. nbinno.com The isolation of a specific impurity from a complex mixture of the API and other related substances requires specialized purification techniques.
Preparative chromatography is the most common method for isolating impurities. nih.gov A preparative liquid chromatography scheme was successfully used to isolate a different labile impurity, piperacillin amide, from commercial batches of Piperacillin. nih.gov This process involved using Florisil as the adsorbent and a mobile phase of water-acetonitrile. nih.gov A similar approach, employing techniques like preparative HPLC or column chromatography, would be applicable for the isolation of Piperacillin Impurity 4. nih.gov Once an impurity is isolated, its structure must be unequivocally confirmed using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). nih.govnih.gov The availability of this compound as a commercial reference standard indicates that such isolation and characterization processes have been successfully developed. synzeal.comaxios-research.comclearsynth.com
Table 3: Compound Names
| Name Used in Article | Chemical Name |
| Piperacillin | (2S,5R,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| This compound | Ethyl (2S,6R)-6-((2R)-2-((2S,6R)-6-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Ampicillin | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| 4-ethyl-2,3-dioxopiperazine | 1-Ethylpiperazine-2,3-dione |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| Sodium Acetate | Sodium acetate |
| Piperacillin amide | (2S,5R,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
Scientific Assessment of Piperacillin and Impurity 4 Stability in Pharmaceutical Formulations
The stability of piperacillin in pharmaceutical formulations is a critical factor that directly influences its therapeutic efficacy and safety. Degradation of piperacillin can lead to a loss of potency and the formation of various impurities, including this compound, a penicilloic acid-piperacillin dimer. This section provides a detailed scientific assessment of the stability of both piperacillin and, where data is available, the conditions leading to the formation of Impurity 4 in various pharmaceutical preparations.
The degradation of piperacillin is influenced by several factors, including temperature, pH, the composition of the infusion solution, and the type of container used for administration. researchgate.netnih.govnih.gov
Stability in Different Infusion Solutions and Containers
The choice of infusion fluid and the material of the infusion bag can significantly impact the stability of piperacillin. Studies have compared the stability of piperacillin/tazobactam (B1681243) in polyvinyl chloride (PVC) and non-PVC bags, as well as in different diluents such as 0.9% sodium chloride and 5% dextrose in water (D5W).
One study found that piperacillin/tazobactam (45 mg/mL) in 0.9% sodium chloride was stable in PVC bags for up to 5 days at 7°C and for 4 days at 25°C. In non-PVC bags, the stability was extended to 17 days at 7°C but remained at 4 days at 25°C. nih.gov The inclusion of a citrate (B86180) buffer in the sodium chloride formulation further enhanced stability in non-PVC bags to 58 days at 7°C and 10 days at 25°C. nih.gov
Another study evaluated the stability of piperacillin sodium (3 and 4 g/100 mL) in 0.9% NaCl injection packaged in AutoDose Infusion System bags (ethylene vinyl acetate). At 23°C, a 9-10% loss of piperacillin was observed after five days. When stored at 4°C, the drug maintained acceptable stability for 21 days but showed losses exceeding 10% after 30 days.
The stability of a reformulated Tazocin (piperacillin/tazobactam) solution, containing edetate disodium (B8443419) (EDTA) and citric acid, was assessed in PVC bags. At concentrations of 22.5 mg/mL and 90 mg/mL in either D5W or 0.9% sodium chloride, the solutions were chemically stable for up to 28 days at 5°C, followed by 72 hours at 23°C. nih.gov
| Formulation | Container | Diluent | Storage Temperature | Shelf Life |
| Piperacillin/tazobactam (45 mg/mL) nih.gov | PVC | 0.9% Sodium Chloride | 7°C | 5 days |
| Piperacillin/tazobactam (45 mg/mL) nih.gov | PVC | 0.9% Sodium Chloride | 25°C | 4 days |
| Piperacillin/tazobactam (45 mg/mL) nih.gov | Non-PVC | 0.9% Sodium Chloride | 7°C | 17 days |
| Piperacillin/tazobactam (45 mg/mL) nih.gov | Non-PVC | 0.9% Sodium Chloride | 25°C | 4 days |
| Piperacillin/tazobactam (45 mg/mL) with buffer nih.gov | Non-PVC | Buffered Sodium Chloride | 7°C | 58 days |
| Piperacillin/tazobactam (45 mg/mL) with buffer nih.gov | Non-PVC | Buffered Sodium Chloride | 25°C | 10 days |
| Reformulated Tazocin (22.5 and 90 mg/mL) nih.gov | PVC | 0.9% NaCl or D5W | 5°C then 23°C | 28 days + 72 hours |
| Piperacillin/tazobactam (125/15.62 mg/mL) in syringe gerpac.eu | Polypropylene (B1209903) | 0.9% NaCl or D5W | 20-25°C | 48 hours |
| Piperacillin/tazobactam (66.67/8.33 mg/mL) in elastomeric device gerpac.eu | Elastomeric | D5W | 37°C | 24 hours |
| Piperacillin/tazobactam (66.67/8.33 mg/mL) in elastomeric device gerpac.eu | Elastomeric | 0.9% NaCl | 37°C | Not stable |
Impact of Temperature on Stability
Temperature is a critical determinant of piperacillin's stability. As with most chemical reactions, the degradation of piperacillin accelerates at higher temperatures.
For instance, piperacillin sodium in the presence of tazobactam sodium in 5% dextrose and normal saline solutions was found to be stable for 2 days at 25°C, with stability extending to 28 days at 5°C. nih.gov Another study investigating the stability of piperacillin/tazobactam in an elastomeric device found that at a concentration of 50/6.25 mg/mL in saline, the solution was stable for 24 hours at 32°C. nih.gov
Forced degradation studies, which are conducted under more extreme conditions to identify potential degradation products, have shown that piperacillin degradation is significant at elevated temperatures. One such study required heating a solution for one hour at 75°C to induce degradation of piperacillin. mdpi.com
A study on frozen solutions of piperacillin/tazobactam (4 g/0.5 g per 120 mL in 5% dextrose) showed that after 3 months of storage at -20°C and subsequent microwave thawing, the solutions remained stable for up to 35 days when stored at 4°C, retaining more than 90% of the initial concentration. cjhp-online.ca
| Drug Combination | Concentration | Diluent | Storage Condition | Stability |
| Piperacillin sodium with tazobactam sodium nih.gov | Not specified | D5W or NS | 25°C | 2 days |
| Piperacillin sodium with tazobactam sodium nih.gov | Not specified | D5W or NS | 5°C | 28 days |
| Piperacillin/tazobactam nih.gov | 50/6.25 mg/mL | Saline | 32°C in elastomeric device | 24 hours |
| Piperacillin/tazobactam cjhp-online.ca | 4 g/0.5 g per 120 mL | 5% Dextrose | -20°C for 3 months, thawed, then 4°C | 35 days |
| Piperacillin/tazobactam nih.gov | 22.5 and 90 mg/mL | D5W or NS | 5°C for 28 days, then 23°C for 72 hours | >94% remaining |
Influence of pH on Stability
The pH of the pharmaceutical formulation is a crucial factor governing the stability of piperacillin. Beta-lactam antibiotics, in general, are susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent.
Forced degradation studies have demonstrated that piperacillin is highly unstable under both acidic and alkaline conditions. In one study, exposure to 0.03 N HCl at room temperature for 20 minutes was sufficient to degrade piperacillin, while exposure to 0.001 N NaOH for 5 minutes also resulted in degradation. mdpi.com Another study showed a 55% reduction in piperacillin peak area after 6 hours in acidic conditions (0.02 M HCl) at 30°C. nih.gov Under alkaline conditions (0.02 M NaOH), piperacillin was found to be highly unstable. nih.gov
The optimal pH for the stability of piperacillin/tazobactam solutions appears to be around neutral (pH 6.5–7.0). nih.gov The use of citrate-buffered saline (pH 7) has been shown to significantly improve the stability of piperacillin/tazobactam compared to unbuffered 0.9% saline. nih.gove-opat.com This buffering helps to maintain the pH within the optimal range, thereby slowing the degradation process.
| Stress Condition (Forced Degradation) mdpi.com | Reagent | Duration | Temperature | Outcome for Piperacillin |
| Acidic | 0.03 N HCl | 20 minutes | Room Temperature | Degraded |
| Basic | 0.001 N NaOH | 5 minutes | Room Temperature | Degraded |
| Oxidative | 0.9% H₂O₂ | 12 minutes | Room Temperature | Deteriorated |
| Thermal | - | 1 hour | 75°C | Degraded |
Stability of this compound
Direct and quantitative stability data for this compound are not extensively available in the public domain. Its stability is intrinsically linked to the stability of the parent drug, piperacillin. The formation of this dimeric impurity is a result of piperacillin degradation. Therefore, conditions that promote the degradation of piperacillin, such as non-optimal pH, elevated temperatures, and prolonged storage, are expected to lead to an increase in the concentration of Impurity 4.
Studies have focused on the detection and characterization of piperacillin degradation products rather than the stability of the impurities themselves. The development of stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), allows for the separation and quantification of piperacillin from its impurities, including dimers. who.int These methods are crucial for monitoring the degradation of piperacillin and the concurrent formation of impurities during stability studies.
Academic Perspectives on Regulatory Frameworks and Qualification of Piperacillin Impurities
Interpretation and Application of International Conference on Harmonisation (ICH) Guidelines
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are central to the regulation of impurities. These documents provide a harmonized approach for the European Union, Japan, and the United States, and are widely adopted by other regulatory bodies.
ICH Q3A(R2) and Q3B(R2) are foundational guidelines that address impurities in new drug substances (APIs) and new drug products, respectively. premier-research.comich.orgeuropa.eu They establish a scientific process for the reporting, identification, and qualification of impurities based on established thresholds. premier-research.com These guidelines apply to degradation products of the drug substance and reaction products of the drug substance with excipients or container closure systems. europa.eu
The core of these guidelines is the establishment of three key thresholds:
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
These thresholds are determined by the maximum daily dose (MDD) of the drug substance. For an impurity like Piperacillin (B28561) Impurity 4, its presence in a batch of piperacillin API would be compared against these thresholds. If its concentration exceeds the identification threshold, its chemical structure must be elucidated. premier-research.com If it surpasses the qualification threshold, its safety must be demonstrated through appropriate toxicological studies. europa.eu
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data derived from ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2). premier-research.comsemanticscholar.org
The ICH M7(R1) guideline provides a framework specifically for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.comich.org This guideline is critical because the potential for genotoxicity can require strict control even at levels below the ICH Q3A/B qualification thresholds. ich.org
The assessment process under ICH M7 involves two main stages:
Hazard Assessment: The mutagenic potential of an impurity is evaluated. This often begins with a computational toxicology assessment using two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based. toxminds.com A positive result from either model triggers the need for further action.
Risk Characterization: If an impurity is determined to be mutagenic, its risk to patients is characterized and a control strategy is developed. researchgate.net
Impurities are categorized into one of five classes based on their mutagenic and carcinogenic potential. toxminds.com
| Class | Description | Recommended Action |
|---|---|---|
| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data. | Control at or below the TTC, or conduct an Ames assay. |
| Class 4 | Alerting structure, but shares the alert with the API or a related compound that is non-mutagenic. | Treat as a non-mutagenic impurity. |
| Class 5 | No structural alerts, or an alert with sufficient data to demonstrate lack of mutagenicity. | Treat as a non-mutagenic impurity. |
Data derived from the ICH M7(R1) Guideline. toxminds.com
For Class 2 and 3 impurities, the guideline introduces the concept of the Threshold of Toxicological Concern (TTC) . The TTC for a single mutagenic impurity is set at 1.5 µg per person per day , which is considered to pose a negligible lifetime cancer risk. ich.orgijpras.com Research has shown the application of in silico analysis for impurities found in generic piperacillin/tazobactam (B1681243) products, demonstrating that some process-related impurities can contain structural alerts for mutagenicity, necessitating further assessment according to ICH M7. semanticscholar.org While specific genotoxicity data for Piperacillin Impurity 4 is not publicly available, studies on other piperacillin impurities, such as Piperacillin Impurity-A, have shown them to be non-mutagenic in the Ames test and non-clastogenic in chromosomal aberration assays, illustrating the practical application of the qualification process. semanticscholar.orgsemanticscholar.org
Analysis of Pharmacopoeial Standards and Monographs for Piperacillin Impurities
Pharmacopoeias provide legally enforceable standards for medicines within their respective regions. medwinpublishers.comwho.int These standards include monographs for specific APIs that detail tests for identity, purity, and strength, including acceptance criteria for impurities.
The United States Pharmacopeia (USP) provides monographs for "Piperacillin" and "Piperacillin and Tazobactam for Injection". uspbpep.comuspnf.com The monograph for the combination product is particularly detailed regarding impurity control, listing several specified impurities along with their relative retention times and acceptance criteria.
The USP monograph sets specific limits for identified related compounds. For example, in Piperacillin for Injection, limits may be set for impurities such as "piperacillin related compound A" (not more than 3.5%) and "piperacillin related compound C" (not more than 1.0%). uspbpep.com Any other single, unspecified impurity is typically controlled by a general limit (e.g., not more than 1.0%), and the total of all impurities is also limited (e.g., not more than 5.0%). uspnf.com this compound, not being a specifically named impurity in the monograph, would fall under the control of the limits for unspecified and total impurities. The USP provides official Reference Standards for piperacillin and some of its specified impurities to ensure the accuracy of these analytical procedures. pharmacompass.comregulations.gov
| Impurity Name (as per USP monograph for Piperacillin and Tazobactam for Injection) | Relative Retention Time | Acceptance Criteria (% of Piperacillin) |
|---|---|---|
| Tazobactam related compound A | 0.20 | ≤ 1.5 |
| Piperacillin impurity 14 | 0.65 | ≤ 1.0 |
| Piperacillin related compound A | 1.5 | ≤ 2.0 |
| Piperacillin impurity 5 | 1.8 | ≤ 1.0 |
| Piperacillin impurity 6 | 2.0 | ≤ 1.0 |
| Any other individual unspecified impurity | - | ≤ 1.0 |
| Total impurities | - | ≤ 5.0 |
Data derived from the USP-NF monograph for Piperacillin and Tazobactam for Injection. uspnf.comregulations.gov Note: This table is illustrative of the types of controls in a USP monograph.
The European Pharmacopoeia (EP) controls impurities through its general monograph "Substances for pharmaceutical use" and the general chapter "Control of impurities in substances for pharmaceutical use," in addition to specific monographs for individual substances like piperacillin. europa.eueuropa.eu The EP has largely adopted the principles of the ICH Q3A guideline, including the thresholds for reporting, identification, and qualification. europa.eu
EP monographs often include a "Related substances" test, which uses a chromatographic method to separate and quantify impurities. A key feature of modern EP monographs is the "transparency statement," which lists the impurities that are controlled by the monograph's test method. europa.eu This includes specified impurities and any unspecified impurity above a certain threshold. For older monographs that may not fully align with current ICH standards (e.g., using TLC instead of HPLC), there is an expectation that they will be revised. europa.eu The European Directorate for the Quality of Medicines & HealthCare (EDQM) makes Chemical Reference Substances (CRS) available, such as "Piperacillin for peak identification CRS," to support the methods described in the pharmacopoeia. edqm.eu
Other national pharmacopoeias, such as the Indian Pharmacopoeia (IP) and British Pharmacopoeia (BP), also provide standards for piperacillin. Comparative studies indicate a global trend towards harmonization, with many pharmacopoeias updating their monographs to align with ICH principles and replace older titrimetric or TLC methods with more sophisticated and specific chromatographic techniques like HPLC. medwinpublishers.com The Indian Pharmacopoeia is considered to be largely on par with the USP and BP in its modern approach. medwinpublishers.com The availability of a Piperacillin Reference Standard from the Indian Pharmacopoeia Commission (IPC) confirms that it establishes its own standards for the control of this API and its impurities. pharmaffiliates.com
While the specific impurity profiles and limits may differ slightly between pharmacopoeias due to variations in approved manufacturing processes and regional regulatory history, the underlying scientific principles for controlling impurities are converging. The universal adoption of ICH guidelines as the foundation for impurity control ensures a consistent and high standard of drug quality across major global markets.
| Aspect | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Indian Pharmacopoeia (IP) |
|---|---|---|---|
| Core Principle | Monograph-specific limits for specified and unspecified impurities. | Adoption of ICH Q3A principles via general monographs; transparency statements in specific monographs. europa.eu | Harmonizing with USP/BP; updating monographs to modern standards. medwinpublishers.com |
| Impurity Listing | Lists specified impurities with limits in the monograph. uspnf.com | Lists specified impurities in a "transparency" section. europa.eu | Follows monograph-specific impurity profiles. |
| Reference Standards | Provides USP Reference Standards. pharmacompass.com | Provides EP Chemical Reference Substances (CRS). edqm.eu | Provides Indian Pharmacopoeia Reference Substances (IPRS). pharmaffiliates.com |
| Analytical Method | Primarily HPLC-based methods for modern monographs. uspbpep.com | Primarily HPLC-based methods for modern monographs. | Increasingly replacing older methods with HPLC. medwinpublishers.com |
Methodologies for Genotoxicity Assessment and Qualification of Impurities
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate a tiered approach to the toxicological assessment of drug impurities. europa.eufda.gov If an impurity's level exceeds the established qualification threshold, and there is insufficient data in the scientific literature to justify its safety, further studies are necessary. europa.eufda.gov A minimum battery of genotoxicity tests is typically required to assess the potential for an impurity to cause genetic damage. fda.govscholarsresearchlibrary.com This battery usually includes a test for point mutations (gene mutations) and a test for chromosomal aberrations. europa.eufda.gov
The initial step in evaluating the genotoxic potential of a pharmaceutical impurity often involves the use of in silico predictive models, such as Quantitative Structure-Activity Relationship ((Q)SAR) and Structure-Activity Relationship (SAR) models. scholarsresearchlibrary.comnih.gov These computational methods are particularly valuable when experimental data on the impurity is limited. nih.gov
(Q)SAR models analyze the chemical structure of a compound to predict its biological activity, including its potential to be mutagenic. nih.gov These models are built upon extensive databases of chemicals with known toxicological properties. There are two main types of in silico models:
Statistically-based models: These models, like MCASE, use statistical correlations between structural fragments and genotoxicity to make predictions.
Expert rule-based models: These systems, such as Derek for Windows, utilize a set of rules derived from known mechanisms of toxicity and expert knowledge to identify structural alerts for genotoxicity. nih.gov
For regulatory purposes, it is often recommended to use a combination of different in silico models to increase the reliability of the prediction. nih.gov If an impurity contains a structural alert for genotoxicity, it typically triggers the need for experimental testing, such as the Ames test. scholarsresearchlibrary.com Conversely, impurities that are found to be non-mutagenic in (Q)SAR assessments may be regulated as ordinary impurities, provided the in silico assessment is robust. researchgate.net The application of these models is a growing area in the regulatory assessment of pharmaceutical impurities. nih.gov
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally accepted in vitro method for detecting gene mutations. tentamus.comnih.gov It serves as a primary screening tool for the mutagenic potential of chemical substances, including pharmaceutical impurities. tentamus.comsemanticscholar.org The principle of the Ames test is based on using specific strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are auxotrophic, meaning they cannot synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli). tentamus.com
The assay determines if a test substance can cause a mutation that restores the bacteria's ability to produce the essential amino acid, allowing them to grow on a medium lacking it. tentamus.com The test is conducted both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract, to mimic mammalian metabolism and detect substances that become mutagenic only after being metabolized. semanticscholar.orgresearchgate.net
In the context of piperacillin impurities, a study on Piperacillin Impurity-A demonstrated the application of the Ames test. The impurity was tested at various concentrations and did not show an increase in the number of revertant colonies in any of the tested bacterial strains, either with or without metabolic activation. semanticscholar.orgresearchgate.net This indicated that, under the conditions of the test, Piperacillin Impurity-A was non-mutagenic. semanticscholar.orgresearchgate.net
Table 1: Example Data from an Ames Test for a Piperacillin Impurity
| Test Strain | Concentration (mg/plate) | Metabolic Activation | Mean Revertant Colonies | Result |
| TA98 | 5 | -S9 | 25 | Negative |
| TA98 | 5 | +S9 | 28 | Negative |
| TA100 | 5 | -S9 | 150 | Negative |
| TA100 | 5 | +S9 | 155 | Negative |
| TA1535 | 5 | -S9 | 12 | Negative |
| TA1535 | 5 | +S9 | 14 | Negative |
This table is illustrative and based on findings for similar impurities; specific data for this compound was not found in the search results.
In addition to assessing gene mutations, regulatory guidelines require the evaluation of an impurity's potential to cause chromosomal damage (clastogenicity). europa.eufda.gov The in vitro chromosomal aberration assay is a standard test used for this purpose. researchgate.net This assay typically uses mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. researchgate.netresearchgate.net
The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix). semanticscholar.orgresearchgate.net After a specific incubation period, the cells are harvested, and their chromosomes are examined microscopically for structural abnormalities, such as breaks, gaps, and exchanges. semanticscholar.org
Table 2: Example Data from an In Vitro Chromosomal Aberration Assay
| Cell Line | Concentration (mg/ml) | Metabolic Activation | Cells with Aberrations (%) | Result |
| CHO | 5 | -S9 | 1.0 | Negative |
| CHO | 5 | +S9 | 1.2 | Negative |
| CHO | 2.5 | -S9 | 0.8 | Negative |
| CHO | 2.5 | +S9 | 1.0 | Negative |
| Positive Control | - | - | >10 | Positive |
This table is illustrative and based on findings for similar impurities; specific data for this compound was not found in the search results.
Academic Research on the Establishment and Traceability of Reference Standards for this compound
The availability of well-characterized reference standards is fundamental for the accurate identification, quantification, and control of impurities in pharmaceutical products. researchgate.net A reference standard is a highly purified compound that is used as a benchmark for analytical tests. iaea.org For impurities like this compound, establishing a reliable reference standard is a critical and often challenging process. researchgate.net
The establishment of a reference standard involves several key steps:
Isolation and Purification: The impurity must be isolated from the API or synthesized.
Structural Characterization: The chemical structure of the impurity must be unequivocally confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net
Purity Assessment: The purity of the reference standard itself must be determined with a high degree of accuracy.
Certification and Traceability: The reference standard should be certified, and its property values should be traceable to recognized standards, such as those from pharmacopoeias (e.g., USP, EP) or national metrology institutes. iaea.org
Academic research plays a vital role in developing the methodologies for these steps. However, the commercial availability of reference standards for many specific impurities can be limited, and their cost can be high. researchgate.net Companies specializing in pharmaceutical reference standards supply materials like this compound, providing detailed characterization data to support analytical method development, validation, and quality control applications in drug manufacturing. synzeal.comsynzeal.com These standards are essential for ensuring that the levels of impurities in the final drug product comply with the strict limits set by regulatory authorities. researchgate.net The traceability of these standards to pharmacopeial standards can often be provided, ensuring consistency and reliability in analytical measurements. synzeal.comsynzeal.com
Future Research Directions and Emerging Methodologies for Piperacillin Impurity 4 Studies
Innovations in Analytical Technologies for Trace Level Impurity Detection and Characterization
The detection and characterization of impurities at trace levels are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). youtube.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and qualification of impurities above certain thresholds, often as low as 0.10%. youtube.com For Piperacillin (B28561) Impurity 4, future research will focus on adopting and refining highly sensitive and selective analytical technologies that can overcome the challenges posed by complex sample matrices.
Emerging trends are centered on ultra-high-resolution mass spectrometry (HRMS) and advanced chromatographic techniques. youtube.comapacsci.com Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer significant improvements in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC). apacsci.comchromatographyonline.com The use of LC-MS/MS has become a primary method for accurately detecting antibiotic residues and their impurities. mdpi.commdpi.com
Further innovations include the application of Supercritical Fluid Chromatography (SFC), which is recognized for its unique selectivity and efficiency, especially for complex mixtures. apacsci.combiomedres.us Capillary Electrophoresis (CE) also presents a powerful alternative for impurity profiling, offering high separation efficiency for closely related compounds. biomedres.usresearchgate.net For definitive structural elucidation, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool. youtube.combiomedres.us These advanced hyphenated techniques are essential for providing the comprehensive structural information needed for the unambiguous identification of impurities like Piperacillin Impurity 4. biomedres.us
| Technology | Principle | Advantages for Impurity 4 Detection | Challenges |
|---|---|---|---|
| UHPLC-MS/MS | Combines the high separation power of UHPLC with the sensitive and selective detection of tandem mass spectrometry. chromatographyonline.com | High sensitivity, speed, and accuracy for quantifying trace levels. apacsci.commdpi.com | High cost of instrumentation and requires skilled personnel. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. apacsci.com | Excellent for identifying unknown impurities and for structural elucidation. youtube.com | Significant investment and complex data analysis. apacsci.com |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase for separation. apacsci.com | Offers different selectivity compared to LC; faster separations and reduced organic solvent use. biomedres.us | Less universally applicable than HPLC; requires specialized equipment. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. biomedres.us | High separation efficiency, minimal sample and solvent consumption. researchgate.net | Can have lower sensitivity and reproducibility compared to LC methods. |
Development of Advanced Computational and Predictive Models for Impurity Formation
The prediction of drug degradation pathways and the formation of impurities is a rapidly advancing field, driven by the integration of computational tools and artificial intelligence (AI). nih.gov These predictive models are crucial for implementing a Quality-by-Design (QbD) approach in pharmaceutical development, allowing for the anticipation and control of impurities like this compound before they are detected experimentally. nih.gov
| Modeling Approach | Description | Application to Impurity 4 Studies |
|---|---|---|
| Forced Degradation Modeling | Uses data from stress testing (e.g., heat, light, pH) to predict degradation pathways and kinetics. nih.govzamann-pharma.com | Helps identify conditions under which Impurity 4 is likely to form and at what rate. |
| AI-Based Reaction Prediction | Employs machine learning models trained on vast reaction databases to predict the outcomes of chemical reactions, including side-products. researchgate.net | Can predict the formation of Impurity 4 during synthesis or from the degradation of Piperacillin. sravathi.ai |
| Quantum Mechanical (QM) Modeling | Calculates the electronic structure and energy of molecules to predict reaction mechanisms and stability. | Can provide fundamental insights into the reactivity of the Piperacillin molecule and the thermodynamic feasibility of Impurity 4 formation. |
| Inverse Structure Elucidation | Uses AI to predict chemical structures from analytical data, such as mass spectrometry fragmentation patterns. researchgate.net | Aids in the rapid and accurate identification of unknown impurities detected in analytical runs. |
In-Depth Mechanistic Studies of Impurity Formation under Complex Conditions
While Piperacillin itself is a well-studied molecule, the precise mechanisms leading to the formation of its various impurities, including Impurity 4, under real-world conditions are highly complex. Impurities can arise during synthesis, storage, or administration. daicelpharmastandards.com The degradation of β-lactam antibiotics is known to be influenced by factors such as pH, temperature, and the presence of other substances. researchgate.netresearchgate.net
Future research must focus on detailed mechanistic studies that explore the formation of this compound in complex scenarios. This includes investigating its formation in the presence of the β-lactamase inhibitor Tazobactam (B1681243), with which Piperacillin is commonly formulated. researchgate.net Studies have shown that the degradation process can lead to the formation of various products, including dimers and other related substances. researchgate.netingentaconnect.com For example, the hydrolysis of the β-lactam ring is a primary degradation pathway for penicillins. researchgate.net
It is also crucial to study the impact of formulation excipients, diluents (such as sodium chloride or dextrose solutions), and storage containers (e.g., polypropylene (B1209903) syringes, elastomeric devices) on the stability of Piperacillin and the generation of Impurity 4. researchgate.netgerpac.eu Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) are fundamental to elucidating these pathways. who.int A deeper understanding of these mechanisms will enable the development of more stable formulations and the establishment of more effective control strategies.
| Factor | Potential Impact on Impurity Formation | Area for Future Mechanistic Study |
|---|---|---|
| pH | Piperacillin degradation rates are highly pH-dependent; hydrolysis of the β-lactam and piperazinyl rings can occur in acidic or alkaline solutions. researchgate.net | Mapping the pH-rate profile specifically for the formation of Impurity 4. |
| Temperature | Higher temperatures generally accelerate degradation reactions. researchgate.net | Determining the activation energy and kinetic parameters for the formation of Impurity 4. |
| Excipients and Co-formulated Drugs (e.g., Tazobactam) | Interactions between the API and other components can catalyze or inhibit specific degradation pathways. researchgate.net | Investigating potential cross-reactions or catalytic effects leading to Impurity 4. |
| Oxidative Stress | Oxidation can be a source of impurity formation in pharmaceutical products. daicelpharmastandards.com | Identifying the susceptibility of Piperacillin to oxidation and characterizing the resulting products, including Impurity 4. |
| Photostability | Exposure to light can induce degradation. youtube.com | Assessing the photolytic degradation pathways of Piperacillin and the potential for Impurity 4 to be a photoproduct. |
Integration of Green Analytical Chemistry Principles in Impurity Profiling Methodologies
The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. nrigroupindia.comresearchgate.net The analysis of impurities often involves traditional methods like HPLC, which can consume large volumes of hazardous organic solvents. researchgate.net Future methodologies for profiling this compound will focus on developing and implementing greener alternatives.
The core principles of GAC involve reducing solvent and energy consumption, using safer and renewable reagents, minimizing waste, and automating processes where possible. nrigroupindia.comresearchgate.net One key strategy is the miniaturization of analytical techniques, such as using UHPLC instead of HPLC, which significantly reduces solvent use due to shorter run times and smaller column dimensions. researchgate.net Another approach is the use of alternative separation techniques like SFC, which primarily uses environmentally benign supercritical CO2 as the mobile phase. mdpi.comhumanjournals.com
Research is also directed towards developing methods that use greener solvents, such as water, ethanol, or deep eutectic solvents, to replace hazardous ones like acetonitrile (B52724) and methanol (B129727). mdpi.comhumanjournals.com Sample preparation techniques are also being re-evaluated, with a shift towards methods like Solid-Phase Microextraction (SPME), which reduces or eliminates the need for solvents. mdpi.comhumanjournals.com By integrating these GAC principles, the analytical study of this compound can be performed in a more sustainable and environmentally responsible manner without compromising analytical performance. nrigroupindia.com
| GAC Principle/Technique | Description | Benefit for Impurity 4 Profiling |
|---|---|---|
| Solvent Reduction | Employing techniques like UHPLC and fast LC that use less mobile phase. researchgate.net | Decreases the volume of hazardous waste generated per analysis. |
| Use of Green Solvents | Replacing toxic organic solvents with safer alternatives like water, ethanol, or ionic liquids. mdpi.com | Reduces environmental impact and improves operator safety. humanjournals.com |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2, a non-toxic and non-flammable solvent, as the main mobile phase. mdpi.com | Significantly reduces the use of organic solvents and lowers operational costs. humanjournals.com |
| Miniaturization & Automation | Using smaller sample sizes and automating analytical procedures. researchgate.nethumanjournals.com | Conserves resources, reduces waste, and can increase sample throughput. |
| Green Sample Preparation | Adopting solvent-less or reduced-solvent techniques like Solid-Phase Microextraction (SPME). mdpi.com | Minimizes solvent consumption at the sample preparation stage. humanjournals.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Piperacillin Impurity 4 in drug substances?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for impurity detection. Ensure method validation per ICH Q2(R2) guidelines, including parameters like specificity (resolution from adjacent peaks), linearity (R² ≥ 0.99 over 50–150% of target concentration), and accuracy (recovery 90–110%). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation . For example, spiked samples containing known impurity concentrations can demonstrate assay robustness .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a multi-technique approach:
LC-MS : Determine molecular weight and fragmentation patterns.
NMR (¹H, ¹³C, 2D-COSY) : Assign proton and carbon environments to confirm stereochemistry.
IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches in degradation products).
For impurities with low abundance (<0.1%), preparative HPLC isolation (≥95% purity) is critical before analysis. Reference spectral libraries from pharmacopeial standards (e.g., EP Impurity F protocols) for comparison .
Q. What are the primary sources of this compound during synthesis?
- Methodological Answer : Impurity 4 typically arises from:
- Incomplete purification of intermediates (e.g., residual ethylpiperazine derivatives).
- Oxidative degradation during storage (assess via forced degradation studies under heat/light/humidity).
Mitigation strategies include optimizing reaction pH (e.g., maintaining pH 6–7 to prevent hydrolysis) and using inert atmospheres during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms?
- Methodological Answer : Discrepancies often stem from column selectivity or detector sensitivity variations. To address this:
Cross-platform calibration : Use a common reference standard (e.g., USP-certified this compound) across HPLC, UPLC, and LC-MS systems.
Statistical analysis : Apply ANOVA to batch data (n ≥ 6) to identify systematic errors.
Forced degradation : Compare impurity profiles under standardized stress conditions (e.g., 40°C/75% RH for 4 weeks) to validate method consistency .
Q. What experimental design principles apply to assessing the genotoxic potential of this compound?
- Methodological Answer : Frame the study using PICOT criteria:
- Population (P) : Bacterial reverse mutation assay (Ames test) and mammalian cell micronucleus models.
- Intervention (I) : Exposure to Impurity 4 at ICH-stipulated thresholds (e.g., 1 μg/day).
- Comparison (C) : Negative controls (vehicle-only) and positive controls (e.g., mitomycin C).
- Outcome (O) : Mutagenic response (e.g., ≥2-fold increase in revertant colonies).
- Time (T) : 48–72 hours for bacterial assays; 24-hour recovery for mammalian tests.
Validate results with computational toxicology tools (e.g., in silico QSAR models) .
Q. How should specification limits for this compound be justified in regulatory submissions?
- Methodological Answer :
Batch data analysis : Collect impurity levels from ≥30 production batches. Calculate mean + 3σ to set preliminary limits.
Toxicity alignment : Ensure limits comply with ICH Q3A/B thresholds (e.g., ≤0.15% for impurities with unknown toxicity).
Method capability : Ensure limits are above the method’s quantitation limit (e.g., LOQ ≤ 0.05%).
Tabulate results in a format mirroring pharmacopeial monographs (see Table 1 below) .
Table 1: Example Impurity Profile for Piperacillin Drug Substance
| Impurity ID | Analytical Method | Acceptance Limit | Rationale |
|---|---|---|---|
| Impurity 4 | HPLC-UV (220 nm) | ≤0.10% | Genotoxicity threshold (per ICH S2) |
| Degradant A | LC-MS/MS | ≤0.15% | Forced degradation stability data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
